molecular formula C15H14Cl2N2O2 B11961413 2-Cyano-3-(2,6-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide

2-Cyano-3-(2,6-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide

Cat. No.: B11961413
M. Wt: 325.2 g/mol
InChI Key: BMHYIADXJNWULH-JXMROGBWSA-N
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Description

2-Cyano-3-(2,6-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a synthetic organic compound It is characterized by the presence of a cyano group, a dichlorophenyl group, and a tetrahydro-2-furanylmethyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(2,6-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a cyano group donor.

    Introduction of the dichlorophenyl group: This step may involve a substitution reaction where the dichlorophenyl group is introduced to the acrylamide backbone.

    Attachment of the tetrahydro-2-furanylmethyl group: This can be done through a nucleophilic substitution reaction where the tetrahydro-2-furanylmethyl group is attached to the nitrogen atom of the acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyano or dichlorophenyl groups.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Cyano-3-(2,6-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Possible incorporation into polymers or other materials for enhanced properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(2,6-dichlorophenyl)acrylamide: Lacks the tetrahydro-2-furanylmethyl group.

    3-(2,6-Dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide: Lacks the cyano group.

    2-Cyano-3-phenyl-N-(tetrahydro-2-furanylmethyl)acrylamide: Lacks the dichlorophenyl group.

Uniqueness

The presence of all three functional groups (cyano, dichlorophenyl, and tetrahydro-2-furanylmethyl) in 2-Cyano-3-(2,6-dichlorophenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.2 g/mol

IUPAC Name

(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C15H14Cl2N2O2/c16-13-4-1-5-14(17)12(13)7-10(8-18)15(20)19-9-11-3-2-6-21-11/h1,4-5,7,11H,2-3,6,9H2,(H,19,20)/b10-7+

InChI Key

BMHYIADXJNWULH-JXMROGBWSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/C#N

Canonical SMILES

C1CC(OC1)CNC(=O)C(=CC2=C(C=CC=C2Cl)Cl)C#N

Origin of Product

United States

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